N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride
CAS No.: 1281182-46-4
Cat. No.: VC3192078
Molecular Formula: C16H19ClN2O3
Molecular Weight: 322.78 g/mol
* For research use only. Not for human or veterinary use.
![N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride - 1281182-46-4](/images/structure/VC3192078.png)
Specification
CAS No. | 1281182-46-4 |
---|---|
Molecular Formula | C16H19ClN2O3 |
Molecular Weight | 322.78 g/mol |
IUPAC Name | N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide;hydrochloride |
Standard InChI | InChI=1S/C16H18N2O3.ClH/c1-20-14-7-5-12(6-8-14)16(19)18-13-3-2-4-15(11-13)21-10-9-17;/h2-8,11H,9-10,17H2,1H3,(H,18,19);1H |
Standard InChI Key | ZQKXCEDHDHDXJJ-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCCN.Cl |
Canonical SMILES | COC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCCN.Cl |
Introduction
Chemical Identity and Structure
Basic Identification
N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride is identified by its CAS Registry Number 1281182-46-4 . The compound contains a 4-methoxybenzamide group linked to a 3-(2-aminoethoxy)phenyl moiety, with the amine function present as a hydrochloride salt. This structural arrangement combines the characteristics of benzamides with the functionality of aminoethoxy substituents.
Structural Components
The molecule consists of three primary structural components:
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A 4-methoxybenzamide group, similar to the well-characterized 4-methoxybenzamide (CAS 3424-93-9)
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A phenyl ring with a 3-(2-aminoethoxy) substituent
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A hydrochloride salt formed at the terminal amine
This arrangement creates a molecule with both lipophilic (methoxybenzamide and phenyl) and hydrophilic (aminoethoxy) regions, contributing to its physicochemical properties.
Physical and Chemical Properties
Solubility Characteristics
Based on its structure, the compound is expected to exhibit solubility properties influenced by both its hydrophobic and hydrophilic components. The presence of the hydrochloride salt significantly increases water solubility compared to the free base form. This property is crucial for its potential biological applications and formulation considerations.
Synthesis and Preparation
General Synthetic Approaches
The synthesis of N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride likely follows established methods for benzamide derivatives. Typical approaches may include:
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Amide bond formation between 4-methoxybenzoic acid and 3-(2-aminoethoxy)aniline using coupling reagents such as EDC/HOBt, similar to methods described for related benzamides
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Hydrochloride salt formation as the final step to improve stability and water solubility
Alternative Synthetic Routes
Based on analogous compounds in the patent literature, alternative synthetic pathways might involve:
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Reaction of an activated 4-methoxybenzoyl derivative (such as an acid chloride) with the appropriate aminoethoxy-substituted aniline
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Protective group strategies to prevent unwanted side reactions during synthesis, particularly important for managing the reactivity of the aminoethoxy group
Structural Relationship to Bioactive Benzamides
Comparison with Related Benzamide Compounds
4-Methoxybenzamide, a structural component of our target compound, is a well-characterized molecule with established physicochemical properties including a melting point of 164-167°C and a molecular weight of 151.16 g/mol . The addition of the 3-(2-aminoethoxy)phenyl moiety in N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride modifies these basic properties and potentially enhances biological activity.
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